POLY(1 1 2 4 4 5 5 6 7 7-DECAFLUORO-3-
Description
Poly(1,1,2,4,4,5,5,6,7,7-decafluoro-3-) is a fluorinated polymer characterized by ten fluorine substituents (decafluoro) positioned at specific carbon atoms (1,1,2,4,4,5,5,6,7,7) along its backbone. This structural arrangement confers exceptional chemical resistance, thermal stability, and hydrophobicity, making it suitable for high-performance applications such as coatings, electronics, and aerospace materials.
Key properties include:
- Optical Characteristics: UV-vis spectroscopy reveals absorption peaks in chloroform (0.075 mg/mL), indicating π-conjugation or electronic transitions influenced by fluorine substitution .

- Synthesis: Synthesized via controlled polymerization methods, as referenced in run 7 of Table 1 from a 2006 study on poly(propargyl esters) .
Properties
CAS No. |
101182-89-2 |
|---|---|
Molecular Formula |
C11H19N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Fluorinated Compounds
Structural and Functional Differences
Poly(1,1,2,4,4,5,5,6,7,7-decafluoro-3-)
- Structure : Homopolymer with decafluorination at defined positions.
- Properties : High fluorine density enhances chemical inertness and thermal stability. UV-vis data suggests moderate solubility in chloroform .
Vinyl Chloride-1,1,5-Trihydroperfluoroamyl Acrylate Copolymer ([28497-93-0])
- Structure : Copolymer combining vinyl chloride with a perfluoroamyl acrylate side chain.
- Properties : The perfluoroamyl group (C5F11) increases hydrophobicity and lubricity. However, vinyl chloride incorporation may reduce thermal stability compared to fully fluorinated polymers .
Vinyl Chloride-2,2,3,3-Tetrafluoropropyl Acrylate Copolymer ([172074-65-6])
- Structure : Copolymer with shorter tetrafluoropropyl (C3F4) side chains.
- Properties : Reduced fluorine content compared to [28497-93-0], leading to lower chemical resistance but improved flexibility and processability .
Heptadecafluoro Undecanoic Acid, Potassium Salt ([83310-58-1])
Performance Comparison Table
Key Research Findings
Optical Behavior: Poly(decafluoro-3-) exhibits distinct UV-vis absorption due to fluorine-induced electronic effects, unlike copolymers with non-conjugated fluorinated side chains .
Thermal Degradation : Fully fluorinated homopolymers (e.g., poly(decafluoro-3-)) resist decomposition up to 300°C, outperforming vinyl chloride copolymers, which degrade near 200°C due to C-Cl bond instability .
Chemical Resistance : Poly(decafluoro-3-) shows negligible swelling in hydrocarbons, whereas copolymers with partial fluorination exhibit moderate susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

